molecular formula C18H13BrN2O2S B3713109 5-bromo-N-[(2-hydroxyphenyl)carbamothioyl]naphthalene-1-carboxamide CAS No. 4204-91-5

5-bromo-N-[(2-hydroxyphenyl)carbamothioyl]naphthalene-1-carboxamide

Cat. No.: B3713109
CAS No.: 4204-91-5
M. Wt: 401.3 g/mol
InChI Key: GMYMOQKUFQATIM-UHFFFAOYSA-N
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Description

5-bromo-N-[(2-hydroxyphenyl)carbamothioyl]naphthalene-1-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound belongs to the class of arylcarboxamides and features a naphthalene core substituted with a bromine atom and a carbamothioyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[(2-hydroxyphenyl)carbamothioyl]naphthalene-1-carboxamide typically involves multi-step organic reactions. One common method includes the bromination of naphthalene-1-carboxamide followed by the introduction of the carbamothioyl group through a reaction with 2-hydroxyphenyl isothiocyanate. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, employing continuous flow reactors, and using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[(2-hydroxyphenyl)carbamothioyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted naphthamide derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which 5-bromo-N-[(2-hydroxyphenyl)carbamothioyl]naphthalene-1-carboxamide exerts its effects involves its interaction with specific molecular targets. For instance, in the context of its anti-tubercular activity, the compound is believed to inhibit the mycobacterial membrane protein large 3 (MmpL3), which is essential for the survival of Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-[(2-hydroxyphenyl)carbamothioyl]naphthalene-1-carboxamide stands out due to its specific substitution pattern and the presence of both bromine and carbamothioyl groups, which contribute to its unique chemical reactivity and biological activity.

Properties

IUPAC Name

5-bromo-N-[(2-hydroxyphenyl)carbamothioyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O2S/c19-14-8-4-5-11-12(14)6-3-7-13(11)17(23)21-18(24)20-15-9-1-2-10-16(15)22/h1-10,22H,(H2,20,21,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMYMOQKUFQATIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC=CC3=C2C=CC=C3Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10361876
Record name 5-bromo-N-[(2-hydroxyphenyl)carbamothioyl]naphthalene-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4204-91-5
Record name 5-bromo-N-[(2-hydroxyphenyl)carbamothioyl]naphthalene-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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